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Abstract

CAL-130 is a potent and selective small molecule inhibitor targeting the delta (d) and gamma
(y) isoforms of phosphoinositide 3-kinase (P13K). These isoforms are preferentially expressed
in hematopoietic cells and play crucial roles in immune cell signaling, survival, and proliferation.
Dysregulation of the PI3K& and PI3Ky signaling pathways is implicated in various
hematological malignancies and inflammatory diseases, making them attractive therapeutic
targets. This technical guide provides a comprehensive overview of CAL-130, including its
primary targets, mechanism of action, quantitative inhibitory data, detailed experimental
protocols for its characterization, and visualization of the relevant signaling pathways.

Primary Target and Mechanism of Action

The primary molecular targets of CAL-130 are the p110d and p110y catalytic subunits of the
Class | PI3K family. CAL-130 exhibits high selectivity for these isoforms over the ubiquitously
expressed p110a and p110pB subunits.

The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of
cellular processes, including cell growth, proliferation, survival, and migration. In immune cells,
particularly T-cells, PI3Kd is activated downstream of the T-cell receptor (TCR) and co-
stimulatory molecules, while PI3KYy is primarily activated by G-protein coupled receptors
(GPCRSs), such as chemokine receptors.[1] Upon activation, PI3Kd and PI13Ky phosphorylate
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phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger
phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream
effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Activated Akt then phosphorylates a wide range of substrates, leading to the modulation of
various cellular functions.

By selectively inhibiting PI3Kd and PI3Ky, CAL-130 effectively blocks the production of PIP3
and subsequent activation of Akt signaling in hematopoietic cells. This disruption of the
PI3K/Akt pathway can lead to the inhibition of proliferation and induction of apoptosis in
malignant cells that are dependent on this pathway for survival, such as in certain types of
leukemia.[2]

Quantitative Data: Inhibitory Activity of CAL-130

The inhibitory potency of CAL-130 against the Class | PI3K isoforms has been determined
through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values
demonstrate its high selectivity for the é and y isoforms.

PI3K Isoform IC50 (nM)
PI3Kd 1.3

PI3Ky 6.1

PI13Ka 115
PI3KP 56

Experimental Protocols
Biochemical Kinase Assay for IC50 Determination

This protocol outlines a representative method for determining the 1C50 values of CAL-130
against PI3K isoforms using a luminescence-based kinase assay that measures ADP
production.

Materials:

¢ Recombinant human PI3K isoforms (p1108/p85a, p110y, p110a/p85a, p110p/p850a)
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e Lipid substrate (e.g., PIP2)

« ATP

e CAL-130 (serially diluted)

o Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCI2, 0.025 mg/ml
BSA)[3]

o ADP-Glo™ Kinase Assay Kit (Promega) or similar

o 96-well white assay plates

e Luminometer

Procedure:

e Prepare Reagents:

o Prepare a serial dilution of CAL-130 in kinase assay buffer.

o Prepare a mixture of the lipid substrate and kinase assay buffer.

o Dilute the respective PI3K enzyme isoform in the lipid substrate/buffer mixture.

¢ Kinase Reaction:

o Add 5 pL of the diluted CAL-130 or vehicle control to the wells of a 96-well plate.

o Add 5 L of the PISK enzyme/lipid substrate mixture to each well to initiate the reaction.

o Incubate the plate at room temperature for 60 minutes.

o ADP Detection:

o Add 10 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate for 40 minutes at room temperature.
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o Add 20 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate for 30 minutes at room temperature.

o Data Acquisition and Analysis:

o Measure the luminescence using a plate reader.

o The luminescent signal is proportional to the amount of ADP produced and thus to the
kinase activity.

o Plot the luminescence signal against the logarithm of the CAL-130 concentration.

o Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to
determine the IC50 value.

ADP Detection Data Analysis

Kinase Reaction
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Biochemical Kinase Assay Workflow for IC50 Determination.

In Vivo T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Xenograft Model

This protocol describes a representative in vivo study to evaluate the efficacy of CAL-130 in a
T-ALL xenograft model.

Materials:
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e Immunocompromised mice (e.g., NOD/SCID or NSG mice)

e Human T-ALL cell line (e.g., CCRF-CEM)

e CAL-130

e Vehicle control (e.g., 0.5% methylcellulose)

» Matrigel (optional, for subcutaneous injection)

o Calipers for tumor measurement (for subcutaneous model)

o Flow cytometry reagents for monitoring leukemia progression (e.g., anti-human CD45)

Procedure:

e Tumor Cell Implantation:

o Inject approximately 2 x 1076 CCRF-CEM cells intravenously (i.v.) or subcutaneously (s.c.)
into each mouse. For subcutaneous injection, cells can be mixed with Matrigel.

e Tumor Growth and Monitoring:

o Allow tumors to establish. For subcutaneous models, monitor tumor growth by caliper
measurements. For intravenous models, monitor for signs of disease progression (e.g.,
weight loss, hind-limb paralysis) and optionally by bioluminescence imaging if using
luciferase-expressing cells.

e Treatment Initiation:

o Once tumors are established (e.g., palpable tumors for s.c. model or evidence of
engraftment for i.v. model), randomize mice into treatment and control groups.

e Drug Administration:

o Administer CAL-130 orally (e.g., by gavage) at a specified dose and schedule (e.g., 10
mg/kg, twice daily).
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o Administer the vehicle control to the control group using the same schedule.

» Efficacy Evaluation:
o Continue to monitor tumor growth (s.c. model) or survival (i.v. model) throughout the study.
o At the end of the study, or when ethical endpoints are reached, euthanize the mice.

o Collect tumors and/or tissues (e.g., bone marrow, spleen) for further analysis (e.g.,
histology, flow cytometry, western blotting for target modulation).

o Data Analysis:

o Compare tumor growth curves or survival curves between the CAL-130 treated group and
the vehicle control group using appropriate statistical methods (e.g., t-test for tumor
volume, log-rank test for survival).
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In Vivo T-ALL Xenograft Experimental Workflow.

Signaling Pathway
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The following diagram illustrates the PI3Kd/y signaling pathway in T-cells and the point of
intervention by CAL-130.
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P13Kd/y Signaling Pathway in T-Cells and Inhibition by CAL-130.

Conclusion

CAL-130 is a highly selective dual inhibitor of PI3Kd and PI3Ky, demonstrating potent activity
in preclinical models of hematological malignancies. Its targeted mechanism of action, focused
on key signaling nodes in immune cells, suggests its potential as a therapeutic agent in
diseases driven by aberrant PI3K signaling. The experimental protocols and pathway diagrams
provided in this guide offer a foundational understanding for researchers and drug development
professionals working with CAL-130 and related PI3K inhibitors. Further investigation into its
clinical efficacy and safety profile is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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